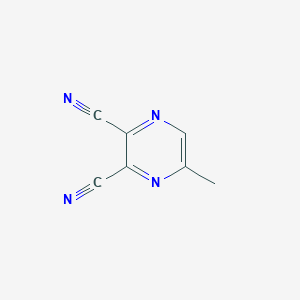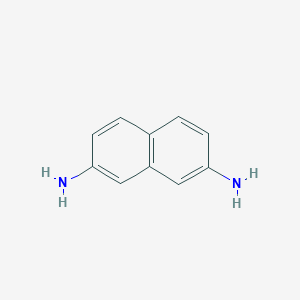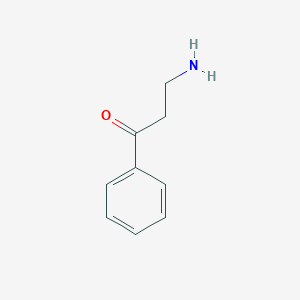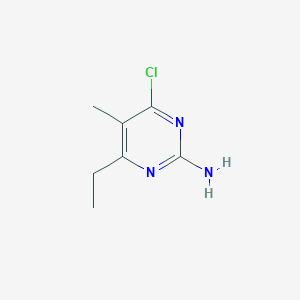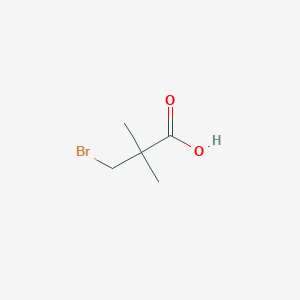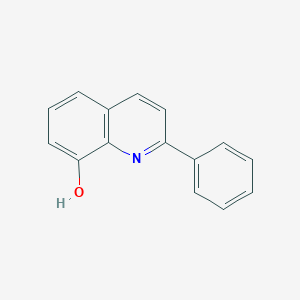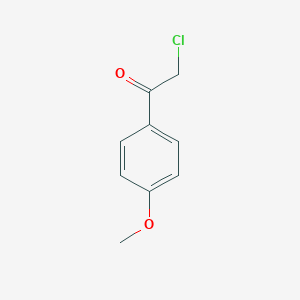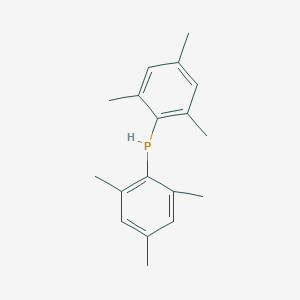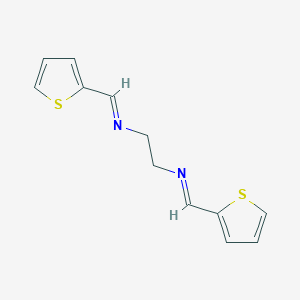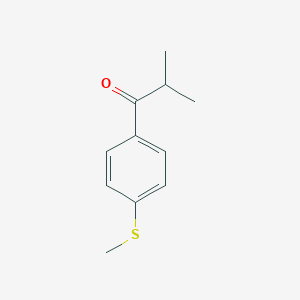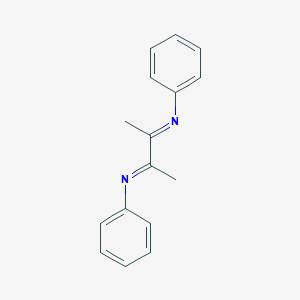
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridazine and has a unique chemical structure that makes it a promising candidate for drug development and other applications.
Mecanismo De Acción
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways that are involved in disease progression. Further research is needed to fully elucidate the mechanism of action of this compound.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. These effects make it a promising candidate for drug development and other applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is its unique chemical structure, which makes it a versatile compound for various applications. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline, including:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in drug development and other fields.
2. Exploration of the potential applications of this compound in materials science, such as in the development of new sensors or catalysts.
3. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in various applications.
4. Development of new synthetic methods for this compound to improve yield and purity.
5. Exploration of the potential applications of this compound in agriculture, such as in the development of new pesticides or herbicides.
In conclusion, 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is a promising compound for various applications, including drug development, materials science, and agriculture. Further research is needed to fully understand its potential and limitations and to explore new applications in different fields.
Métodos De Síntesis
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline involves several steps, including the reaction of 3,6-dichloropyridazine with sodium sulfide and aniline. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Propiedades
Número CAS |
10344-41-9 |
|---|---|
Nombre del producto |
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline |
Fórmula molecular |
C10H7Cl2N3S |
Peso molecular |
272.15 g/mol |
Nombre IUPAC |
2-(3,6-dichloropyridazin-4-yl)sulfanylaniline |
InChI |
InChI=1S/C10H7Cl2N3S/c11-9-5-8(10(12)15-14-9)16-7-4-2-1-3-6(7)13/h1-5H,13H2 |
Clave InChI |
MHBYRKMAOVBKEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)SC2=CC(=NN=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)N)SC2=CC(=NN=C2Cl)Cl |
Otros números CAS |
10344-41-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
